methyl (3R)-3-amino-3-(2-methylphenyl)propanoate
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Overview
Description
Methyl ®-3-amino-3-(o-tolyl)propanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and an ortho-tolyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(o-tolyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, ®-3-amino-3-(o-tolyl)propanoic acid.
Esterification: The carboxylic acid group of ®-3-amino-3-(o-tolyl)propanoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield Methyl ®-3-amino-3-(o-tolyl)propanoate.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-amino-3-(o-tolyl)propanoate may involve:
Large-Scale Esterification: The esterification process is scaled up using large reactors and continuous flow systems to ensure efficient production.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl ®-3-amino-3-(o-tolyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: It serves as a precursor for the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(o-tolyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application and target molecule. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-3-(o-tolyl)propanoate: A closely related compound with a similar structure but different stereochemistry.
Ethyl ®-3-amino-3-(o-tolyl)propanoate: An analog with an ethyl ester group instead of a methyl ester group.
Methyl (S)-3-amino-3-(o-tolyl)propanoate: The enantiomer of the compound with opposite chirality.
Uniqueness
Methyl ®-3-amino-3-(o-tolyl)propanoate is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its analogs and enantiomers. This uniqueness makes it valuable in the development of chiral drugs and other applications where stereochemistry plays a crucial role.
Biological Activity
Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate is a compound of interest due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
This compound is characterized by the following:
- Molecular Formula : C11H15NO2
- Molecular Weight : Approximately 193.246 g/mol
- Functional Groups : Contains an amino group and a methyl ester, which are crucial for its biological interactions.
The stereochemistry at the chiral center (3R) significantly influences its reactivity and interactions with biological molecules, particularly enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through its amino group. This allows the compound to interact with various biological targets, including:
- Enzymes : The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways.
- Receptors : Potential interactions with neurotransmitter receptors could lead to therapeutic effects in neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives similar to this compound possess antimicrobial properties against yeast-like fungi, indicating potential use in treating infections .
- Neuropharmacological Effects : The compound's structural features suggest it may modulate neurotransmitter systems, making it a candidate for further investigation in treating conditions like depression or anxiety .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Interaction Studies : Research focusing on the compound's behavior within biological systems has highlighted its influence on enzyme activity. For instance, studies demonstrated that similar compounds could inhibit specific enzymes involved in metabolic pathways .
- Therapeutic Applications : A study on structurally similar compounds indicated their effectiveness in modulating receptor activity, which could lead to new treatments for neurological disorders. These findings underscore the importance of further exploring this compound for pharmacological applications .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-amino-3-phenylpropanoate | C11H13NO2 | Lacks the 2-methyl substitution |
Methyl 3-amino-3-(4-methylphenyl)propanoate | C11H15NO2 | Contains a para-methyl group |
Methyl 3-(dimethylamino)propanoate | C11H17N | Features dimethyl substitution instead of amino group |
The presence of both amino and methyl groups in this compound enhances its reactivity and potential selectivity in biological applications compared to other derivatives.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
OIKMAUPHKQQGOX-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N |
Origin of Product |
United States |
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